molecular formula C12H19N3 B1602466 N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine CAS No. 879896-58-9

N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine

Cat. No.: B1602466
CAS No.: 879896-58-9
M. Wt: 205.3 g/mol
InChI Key: CPEUGLUNQVAGDV-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a methylamine group

Scientific Research Applications

N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Safety and Hazards

“N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine” is classified as an irritant . It is recommended to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine typically involves the reaction of 2-chloromethylpyridine with N-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Saturated derivatives.

    Substitution: Functionalized piperidine or pyridine derivatives.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperidine
  • N-(piperidin-4-yl)benzamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine is unique due to its specific combination of a piperidine and pyridine ring with a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-methyl-1-(2-piperidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-13-10-11-5-6-14-12(9-11)15-7-3-2-4-8-15/h5-6,9,13H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUGLUNQVAGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591279
Record name N-Methyl-1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-58-9
Record name N-Methyl-1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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